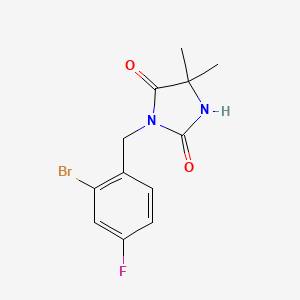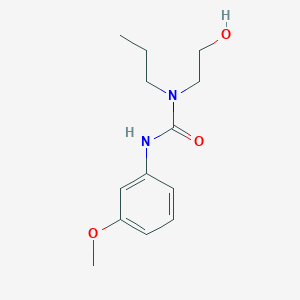![molecular formula C12H10N4O4 B14913327 (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitrophenyl)-2-furaldehyde semicarbazone is an organic compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are known for their diverse biological activities. This compound is characterized by the presence of a nitrophenyl group attached to a furaldehyde moiety, which is further linked to a semicarbazone group. The unique structure of 5-(3-nitrophenyl)-2-furaldehyde semicarbazone makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-(3-nitrophenyl)-2-furaldehyde semicarbazone typically involves the reaction of 5-(3-nitrophenyl)-2-furaldehyde with semicarbazide hydrochloride. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-(3-Nitrophenyl)-2-furaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Nitrophenyl)-2-furaldehyde semicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is studied for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-2-furaldehyde semicarbazone involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The semicarbazone moiety can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-(3-Nitrophenyl)-2-furaldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:
5-(4-Nitrophenyl)-2-furaldehyde semicarbazone: Similar structure but with the nitro group in the para position.
5-(3-Chlorophenyl)-2-furaldehyde semicarbazone: Contains a chlorophenyl group instead of a nitrophenyl group.
5-(3-Methylphenyl)-2-furaldehyde semicarbazone: Contains a methylphenyl group instead of a nitrophenyl group. The uniqueness of 5-(3-nitrophenyl)-2-furaldehyde semicarbazone lies in its specific nitrophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H10N4O4 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]urea |
InChI |
InChI=1S/C12H10N4O4/c13-12(17)15-14-7-10-4-5-11(20-10)8-2-1-3-9(6-8)16(18)19/h1-7H,(H3,13,15,17)/b14-7+ |
InChI Key |
PPJWLXQCNMOYAR-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)
![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)







